2-Cyclohexylmorpholine
Overview
Description
2-Cyclohexylmorpholine is a chemical compound with the molecular formula C10H19NO It is a morpholine derivative where a cyclohexyl group is attached to the nitrogen atom of the morpholine ring
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as morpholines, which are heterocyclic compounds containing a ring of five carbon atoms, and one nitrogen atom, with one oxygen atom in the ring .
Mode of Action
They can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators .
Biochemical Pathways
Morpholine derivatives can interact with various biochemical pathways depending on their specific chemical structure and the biological target they interact with .
Pharmacokinetics
Pharmacokinetic properties can greatly impact a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Morpholine derivatives can have various effects at the molecular and cellular level depending on their specific chemical structure and the biological target they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its target . .
Preparation Methods
2-Cyclohexylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with ethylene oxide, followed by cyclization to form the morpholine ring. Another method involves the use of cyclohexanone and morpholine in the presence of a catalyst to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
2-Cyclohexylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives .
Substitution reactions involving this compound often occur at the nitrogen atom or the morpholine ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclohexylmorpholine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate for various diseases . Additionally, it is used in the development of materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
2-Cyclohexylmorpholine can be compared with other morpholine derivatives, such as 4-methylmorpholine and 4-phenylmorpholine. While these compounds share a common morpholine core, the presence of different substituents leads to variations in their chemical and physical properties. For example, 4-methylmorpholine has a methyl group attached to the nitrogen atom, while 4-phenylmorpholine has a phenyl group.
Similar compounds include:
- 4-Methylmorpholine
- 4-Phenylmorpholine
- 2-Methylmorpholine
- 2-Phenylmorpholine
Biological Activity
2-Cyclohexylmorpholine is a morpholine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound (C10H19NO) features a morpholine ring substituted with a cyclohexyl group. This structural modification is significant as it influences the compound's interaction with biological targets. The morpholine moiety is known for its ability to modulate various receptors and enzymes, making it a valuable scaffold in drug design.
The biological activity of this compound can be attributed to its interaction with multiple molecular targets:
- Receptor Modulation : The compound has been shown to interact with cannabinoid receptors, particularly CB1 and CB2, which are crucial in the modulation of pain and inflammation. Selective targeting of these receptors may lead to therapeutic effects without the addictive side effects commonly associated with CB1 receptor activation .
- Enzyme Inhibition : Research indicates that morpholine derivatives can inhibit enzymes involved in neurodegenerative diseases. For instance, selective inhibitors targeting LRRK2 kinase have been developed from morpholine scaffolds, showing promise in treating Parkinson's disease .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics amid rising resistance rates.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by modulating inflammatory pathways. This suggests its applicability in treating inflammatory diseases, although further research is necessary to elucidate the specific mechanisms involved.
Neuroprotective Effects
Research into neurodegenerative diseases highlights the potential of this compound as a neuroprotective agent. Its ability to inhibit enzymes like BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1) positions it as a candidate for Alzheimer's disease treatment, where Aβ40 and Aβ42 peptides contribute to neuronal injury .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurodegenerative Disease Models : In animal models of Parkinson's disease, morpholine derivatives have been shown to improve motor functions by inhibiting LRRK2 kinase activity. For example, MLi-2, a morpholine-based compound, demonstrated an IC50 of 0.76 nM against LRRK2, indicating high potency .
- Antimicrobial Activity : A study investigating the antimicrobial properties of various morpholine derivatives found that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
- Inflammation Studies : Experimental models assessing the anti-inflammatory effects of morpholine derivatives indicated that compounds like this compound could reduce inflammation markers significantly compared to control groups, supporting its therapeutic potential in inflammatory diseases.
Data Summary
Properties
IUPAC Name |
2-cyclohexylmorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFOGVJLXWOPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635198 | |
Record name | 2-Cyclohexylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251196-25-4 | |
Record name | 2-Cyclohexylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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